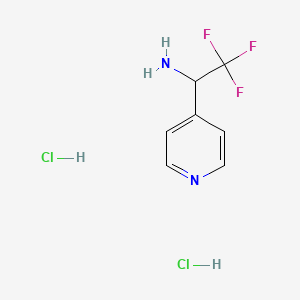

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride

Description

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS: 2153472-94-5) is a fluorinated amine salt characterized by a pyridin-4-yl substituent and a trifluoroethylamine backbone. Its molecular formula is C₇H₉Cl₂F₃N₂, with a molecular weight of approximately 249.06 g/mol. The dihydrochloride salt enhances aqueous solubility compared to its free base counterpart (CAS: 1060815-28-2).

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;;/h1-4,6H,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGYWOVINNATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. Specifically, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride has shown promise as a pharmacological agent with potential antimicrobial and anticancer properties. Preliminary studies suggest it may act as an inhibitor for certain enzymes and receptors, making it a candidate for therapeutic applications.

Case Studies

- Antimicrobial Activity : In vitro studies have indicated that this compound may inhibit the growth of various pathogens, including those from the ESKAPE panel (a group of bacteria known for their resistance to antibiotics). However, further biological assays are necessary to confirm these activities and elucidate the mechanisms involved .

- Anticancer Properties : Initial investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways through which it exerts these effects require additional research to establish its viability as an anticancer agent.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers and other materials. This characteristic makes it a valuable additive in the development of high-performance materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins. This compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Enantiomers

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 336105-46-5):

- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride (CAS: 1241675-88-6):

- Positional isomer with pyridin-2-yl substitution.

- Likely differs in electronic properties and binding interactions due to altered nitrogen positioning on the pyridine ring.

Substituent Variations

- (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride (CAS: 1159813-38-3): Replaces the trifluoroethylamine group with a trifluoromethylpyridinylmethylamine.

- 2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride (CAS: 2416237-31-3):

- Substitutes chlorine for the trifluoromethyl group.

- Lower lipophilicity and altered electronic effects due to the absence of fluorine atoms.

Salt Forms and Free Bases

- 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS: 1060815-28-2):

- Free base form (similarity: 0.85).

- Lower aqueous solubility compared to the dihydrochloride salt, affecting bioavailability.

- 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine hydrochloride (CAS: 1342056-79-4):

- Replaces pyridin-4-yl with tetrahydrofuran-3-yl.

- Increased hydrophilicity due to the oxygen-rich tetrahydrofuran ring.

Hydrogen Bonding and Target Interactions

- The trifluoroethylamine moiety in the target compound may engage in hydrogen bonding with residues like GLU527 or TYR604 in proteins, as seen in analogous indole-based HSP90 inhibitors.

- The pyridin-4-yl nitrogen could participate in π-π stacking or coordinate with metal ions in enzymatic active sites.

Physicochemical Properties

- Solubility : The dihydrochloride salt form (CAS: 2153472-94-5) offers superior water solubility (>50 mg/mL) compared to the free base.

- Lipophilicity: The trifluoromethyl group increases logP (~1.5–2.0), enhancing membrane permeability relative to non-fluorinated analogs.

Tabulated Comparison of Key Compounds

Biological Activity

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride is a trifluoromethylated amine characterized by its unique molecular structure, which includes a pyridine ring. Its molecular formula is C7H9Cl2F3N2, and it has a molecular weight of 249.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The presence of the trifluoromethyl group (-CF3) significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets. The dihydrochloride form increases solubility and stability, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H9Cl2F3N2 |

| Molecular Weight | 249.06 g/mol |

| IUPAC Name | This compound |

| Solubility | High |

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. Preliminary studies suggest that this compound may possess antimicrobial properties. Specific assays are required to confirm its efficacy against various pathogens.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in cancer progression. The mechanism of action likely involves modulation of enzyme activity or receptor binding, leading to altered cellular responses.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the pyridine ring can engage in π-π interactions with aromatic residues in target proteins. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways associated with cancer cells.

- Receptor Binding : Another investigation revealed that this compound binds effectively to certain receptors implicated in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | C7H9Cl2F3N2 | 1.00 |

| (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | C7H9Cl2F3N2 | 1.00 |

| 3,3,3-Trifluoro-1-(pyridin-3-yl)propan-1-amine | C8H11Cl2F3N | 0.83 |

| 2,2-Difluoro-N-(pyridin-4-yl)propanamide | C8H9F2N | 0.75 |

The primary distinction lies in the position of the trifluoromethyl group and the nature of the attached aromatic ring (pyridine vs. other heterocycles), which significantly influences their chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride with high purity?

- Methodology : Use nucleophilic substitution or reductive amination to introduce the trifluoroethylamine moiety to the pyridine ring. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol/water mixtures ensures ≥98% purity. Monitor purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Key Considerations : Optimize reaction temperature to avoid decomposition of the trifluoromethyl group. Confirm salt formation (dihydrochloride) via elemental analysis and FT-IR for NH and Cl⁻ signatures .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and compare with fresh samples. For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Data Interpretation : Degradation pathways (e.g., hydrolysis of the amine group) may correlate with pH-dependent solubility. Document deviations in melting points or crystallinity as stability indicators .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Core Techniques :

- NMR : ¹H/¹³C NMR to confirm pyridine ring substitution patterns and trifluoroethylamine integration.

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks and rule out byproducts.

- X-ray Crystallography : Resolve salt formation (dihydrochloride) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins. Focus on the pyridine ring’s π-π stacking and the trifluoroethylamine’s electrostatic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

- Contradictions : If experimental binding data conflicts with simulations, re-evaluate force field parameters or solvation models. Cross-reference with analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride for mechanistic insights .

Q. What strategies resolve discrepancies in solubility data across different solvent systems?

- Approach : Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. Test solvents like DMSO, ethanol, and phosphate buffers. For low solubility, employ co-solvency (e.g., PEG-400/water) or micellar encapsulation.

- Data Analysis : Compare experimental solubility with predicted logP values (ChemAxon, ACD/Labs). Note that the dihydrochloride salt may exhibit pH-dependent solubility, requiring buffered solutions for in vitro assays .

Q. How can researchers design ecotoxicology studies given limited environmental data for this compound?

- Framework : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna or algae growth inhibition). Use quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential. Prioritize testing metabolites identified in stability studies .

- Gaps : If persistence or mobility data are absent, assume worst-case scenarios (e.g., high soil adsorption due to cationic amine groups) until empirical studies are conducted .

Q. What process engineering challenges arise during scale-up of this compound’s synthesis?

- Optimization : Address exothermic reactions (e.g., amination steps) using jacketed reactors with precise temperature control. Implement membrane filtration (CRDC subclass RDF2050104) to separate salts and byproducts efficiently .

- Safety : Conduct hazard analysis (HAZOP) for trifluoroethylamine intermediates, which may release HF under extreme conditions. Mitigate risks with scrubbers and PPE protocols .

Methodological Guidance for Contradictory Data

- Case Example : Conflicting NMR spectra for pyridine ring protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.